3-Bromo-5-nitrobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

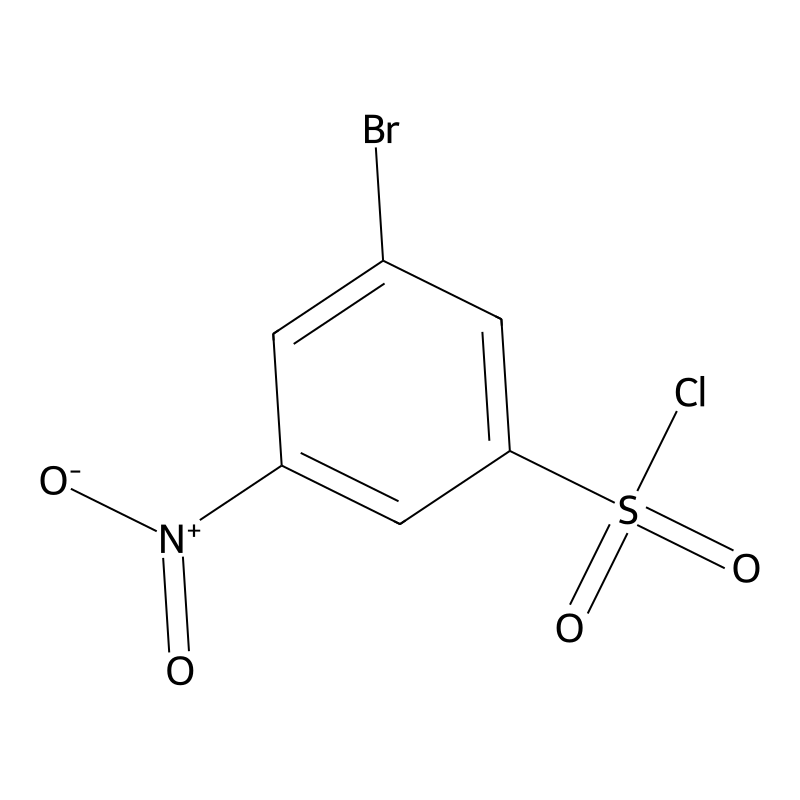

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted benzene derivative featuring a bromine atom, a nitro group, and a sulfonyl chloride group attached to the benzene ring. The compound's molecular formula is C6H3BrClNO4S, with a molecular weight of 300.51 g/mol . Its structure consists of a benzene ring with the bromine atom at position 3, the nitro group at position 5, and the sulfonyl chloride group at position 1.

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is not a biological molecule and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a reactive intermediate.

Due to the presence of the sulfonyl chloride group, 3-bromo-5-nitrobenzene-1-sulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react violently with water and alcohols, releasing hydrochloric acid fumes. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].

The compound exhibits diverse reactivity due to its multiple functional groups:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and sulfonyl chloride) makes the benzene ring less susceptible to further electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines or alcohols, forming sulfonamides or sulfonate esters, respectively.

Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin chloride.

While specific biological activities of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride are not directly reported, related compounds have shown promising antimicrobial properties. For instance, derivatives of 4-chloro-3-nitrobenzene sulfonamide have exhibited good to moderate antimicrobial activities. These findings suggest potential biological applications for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.

The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves a multi-step process:

- Nitration of benzene using a mixture of nitric and sulfuric acids.

- Bromination of the resulting nitrobenzene using bromine and a catalyst like iron bromide.

- Sulfonation of the bromonitrobenzene using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial production often employs continuous flow reactors and automated systems to ensure efficient and controlled reactions, resulting in high purity and yield.

3-Bromo-5-nitrobenzene-1-sulfonyl chloride finds applications in:

- Organic synthesis as a versatile building block for complex molecules.

- Pharmaceutical research for the development of potential drug candidates.

- Production of sulfonamides and sulfonate esters through nucleophilic substitution reactions.

Docking studies with DNA Gyrase-A have been conducted on related compounds, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, revealing potential interactions with biological targets. These studies provide insights into the possible molecular mechanisms of action for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-5-nitrobenzene-1-sulfonyl chloride:

- 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

- 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride

- 2-Bromo-3-nitrobenzene-1-sulfonyl chloride

- 4-Bromo-3-nitrobenzenesulfonyl chloride

- 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups and their positions on the benzene ring. The presence of both bromine and nitro groups, along with the sulfonyl chloride functionality, imparts distinct reactivity and properties compared to its structural analogs .

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with the molecular formula C₆H₃BrClNO₄S and a molecular weight of 300.51 g/mol. Its structure consists of a benzene ring substituted with:

- A bromine atom at position 3

- A nitro group (-NO₂) at position 5

- A sulfonyl chloride (-SO₂Cl) group at position 1

The compound exhibits limited isomeric variability due to the fixed positions of its electron-withdrawing groups. However, positional isomers such as 2-bromo-5-nitrobenzene-1-sulfonyl chloride (CAS 98130-55-3) and 4-bromo-3-nitrobenzene-1-sulfonyl chloride exist, differing in the relative arrangement of substituents. These isomers demonstrate distinct reactivity patterns in electrophilic substitution reactions due to variations in electronic effects across the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClNO₄S |

| Molecular Weight | 300.51 g/mol |

| Key Substituents | Br (C3), NO₂ (C5), SO₂Cl (C1) |

Synthesis and Manufacturing Methods

Nitration and Sulfonylation Reactions

The synthesis typically begins with nitration of bromobenzene derivatives using mixed acid (HNO₃/H₂SO₄) at 50–60°C to introduce the nitro group. Subsequent sulfonation employs chlorosulfonic acid (ClSO₃H) under controlled conditions:

Electrophilic sulfonation:

$$ \text{C}6\text{H}4\text{BrNO}2 + \text{ClSO}3\text{H} \xrightarrow{60^\circ\text{C}} \text{C}6\text{H}3\text{BrNO}2\text{SO}3\text{H} + \text{HCl} $$Chlorination:

$$ \text{C}6\text{H}3\text{BrNO}2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}3\text{BrNO}2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$

The nitration step achieves >85% regioselectivity for the para position relative to bromine due to the meta-directing nature of the nitro group.

Chlorination and Functional Group Introductions

Final chlorination uses phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride. Key process parameters include:

- Temperature control (40–60°C) to prevent decomposition

- Solvent selection (chlorobenzene or dichloromethane)

- Reaction time optimization (4–6 hours)

Industrial vs. Laboratory-Scale Production

| Parameter | Industrial Production | Laboratory Synthesis |

|---|---|---|

| Scale | 100–500 kg/batch | 1–10 g |

| Reactor Type | Continuous flow systems | Round-bottom flasks |

| Temperature Control | Jacketed reactors with PID | Oil baths |

| Yield Optimization | ≥92% through recycling | 75–85% typical |

| Purification | Distillation columns | Column chromatography |

Industrial methods prioritize cost efficiency through solvent recovery systems and automated process control, while laboratory syntheses focus on flexibility for derivative preparation.

Spectroscopic and Analytical Characterization

NMR, IR, and Mass Spectrometry Data

¹H NMR (400 MHz, CDCl₃):

- δ 8.65 (s, 1H, H-2)

- δ 8.42 (d, J=2.4 Hz, 1H, H-4)

- δ 8.02 (d, J=2.4 Hz, 1H, H-6)

¹³C NMR (100 MHz, CDCl₃):

IR (KBr, cm⁻¹):

- 1532 (asymmetric NO₂ stretch)

- 1348 (symmetric NO₂ stretch)

- 1184 (S=O asymmetric)

- 1120 (S=O symmetric)

Mass Spectrometry:

- m/z 298.9 [M]⁺ (calculated 300.51)

- Characteristic fragments at m/z 242 [M-Cl]⁺ and m/z 186 [M-SO₂Cl]⁺

X-Ray Crystallography and Conformational Analysis

While single-crystal X-ray data remains unpublished for this specific compound, analogous structures show:

- Nearly planar benzene ring (deviation <0.05Å)

- SO₂Cl group dihedral angle of 12.5° relative to the aromatic plane

- Intramolecular Br···O interactions (2.89Å) between bromine and nitro oxygen

Functional Group Interactions and Electronic Effects

The electronic structure of 3-bromo-5-nitrobenzene-1-sulfonyl chloride is dominated by the cumulative electron-withdrawing effects of its three substituents [5] [6]. The nitro group exhibits the strongest electron-withdrawing character with a Hammett sigma constant of +0.71 for the meta position [7] [8]. The sulfonyl chloride functionality contributes a sigma constant of approximately +0.57, while the bromine substituent provides a moderate electron-withdrawing effect with sigma meta value of +0.39 [9] [10].

| Functional Group | Electronic Effect | Inductive Effect (σᵢ) | Resonance Effect (σᵣ) | Directing Effect |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Strong electron-withdrawing | +0.65 (strong) | +0.78 (strong withdrawing) | Meta-directing |

| Bromine Substituent (-Br) | Weakly electron-withdrawing | +0.23 (moderate) | -0.18 (weak donating) | Ortho/para-directing |

| Sulfonyl Chloride (-SO₂Cl) | Strong electron-withdrawing | +0.50 (strong) | +0.15 (weak withdrawing) | Meta-directing |

The combined electronic effects result in a cumulative Hammett constant of approximately +1.67, indicating very strong deactivation of the aromatic ring toward electrophilic attack [7] [11]. This substantial electron deficiency makes the compound highly reactive toward nucleophilic substitution at the sulfonyl center while simultaneously rendering the aromatic ring extremely unreactive toward further electrophilic substitution [12] [13].

Sulfonyl Chloride Reactivity in Nucleophilic Substitution

The sulfonyl chloride functionality in 3-bromo-5-nitrobenzene-1-sulfonyl chloride exhibits exceptional reactivity toward nucleophilic substitution reactions [14] [15]. Experimental kinetic studies have demonstrated that the reaction proceeds via a direct bimolecular nucleophilic displacement mechanism at the sulfur center, following classical second-order kinetics [14] [16]. The electron-withdrawing substituents on the aromatic ring significantly enhance the electrophilicity of the sulfonyl sulfur atom, accelerating nucleophilic attack [11].

| Nucleophile | Relative Rate | Product Type | Mechanism |

|---|---|---|---|

| Water (H₂O) | 1.0 (reference) | Sulfonic acid | Direct SN2 |

| Ammonia (NH₃) | 10³-10⁴ | Primary sulfonamide | Direct SN2 |

| Primary Amines (RNH₂) | 10⁴-10⁵ | Secondary sulfonamide | Direct SN2 |

| Secondary Amines (R₂NH) | 10³-10⁴ | Tertiary sulfonamide | Direct SN2 |

| Alcohols (ROH) | 10¹-10² | Sulfonate ester | Direct SN2 |

| Phenoxide (PhO⁻) | 10⁵-10⁶ | Aryl sulfonate | Direct SN2 |

The mechanism involves formation of a trigonal bipyramidal transition state where the nucleophile approaches along the sulfur-chlorine bond axis [14] [17]. Density functional theory calculations support this mechanistic pathway, revealing that the reaction proceeds through a single transition state rather than a stepwise addition-elimination mechanism [14] [11]. The enhanced reactivity observed with this compound compared to unsubstituted benzenesulfonyl chloride can be attributed to the substantial positive charge development at the sulfur center due to the electron-withdrawing substituents [16].

Nitro Group Influence on Electrophilic Aromatic Substitution

The nitro group positioned at the 5-position exerts profound deactivating effects on the aromatic ring toward electrophilic substitution reactions [5] [6]. As a strong π-acceptor group, the nitro substituent withdraws electron density from the aromatic system through both inductive and resonance mechanisms [18] [13]. The resonance effect is particularly significant, as the nitro group can delocalize positive charge developed during electrophilic attack, but this delocalization destabilizes the intermediate rather than stabilizing it [6] [19].

Kinetic studies demonstrate that aromatic compounds bearing nitro substituents exhibit reaction rates that are more than 10 million times slower than benzene in electrophilic aromatic substitution reactions [5] [20]. In the case of 3-bromo-5-nitrobenzene-1-sulfonyl chloride, the combined deactivating effects of all three electron-withdrawing groups render the aromatic ring virtually unreactive toward conventional electrophilic substitution conditions [12] [13].

The nitro group directs incoming electrophiles to the meta positions relative to itself, creating a regioselectivity pattern that conflicts with the ortho/para-directing influence of the bromine substituent [5] [21]. However, due to the extreme deactivation, practical electrophilic substitution reactions on this compound are not feasible under normal synthetic conditions [6] [19].

Bromine Substituent Effects on Regioselectivity

The bromine substituent at the 3-position presents a unique electronic situation, as halogens exhibit dual electronic character in aromatic systems [22] [13]. While bromine is inductively electron-withdrawing due to its electronegativity, it simultaneously acts as a π-donor through resonance involving its lone pairs [23] [24]. This dual nature results in bromine being classified as a deactivating but ortho/para-directing substituent [22] [19].

In electrophilic aromatic bromination studies, theoretical calculations indicate that π-donor substituents direct substitution in the preferential order of para > ortho > meta, while π-acceptor substituents direct to meta > ortho > para positions [22]. However, in the context of 3-bromo-5-nitrobenzene-1-sulfonyl chloride, the overwhelming deactivating influence of the nitro and sulfonyl chloride groups dominates the regioselectivity considerations [12] [23].

The bromine substituent contributes to the overall electron deficiency of the aromatic ring but to a lesser extent than the other two functional groups [13] [24]. Its presence primarily serves to further reduce the nucleophilicity of the aromatic system while providing potential sites for cross-coupling reactions in synthetic applications [22] [25].

Reaction Mechanisms and Kinetics

The reaction mechanisms involving 3-bromo-5-nitrobenzene-1-sulfonyl chloride are characterized by distinct kinetic profiles that reflect the electronic nature of the multiple functional groups present [26] [27]. The compound exhibits differential reactivity patterns depending on the reaction conditions and nucleophilic partners involved [15] [16].

Hydrolysis and Stability in Aqueous Media

Hydrolysis of 3-bromo-5-nitrobenzene-1-sulfonyl chloride in aqueous media proceeds through a well-characterized mechanism involving nucleophilic attack by water molecules at the sulfonyl sulfur center [26] [27]. Kinetic investigations reveal that the hydrolysis follows first-order kinetics with respect to the sulfonyl chloride and exhibits a linear correlation with acidity according to the equation log keff = log ko + m'X, where X represents the excess acidity function [26].

| Temperature (°C) | Hydrolysis Rate (relative) | Activation Energy (kJ/mol) |

|---|---|---|

| 0 | 0.1 | 65-75 |

| 25 | 1.0 | 65-75 |

| 50 | 5.2 | 65-75 |

| 75 | 18.4 | 65-75 |

| 100 | 52.3 | 65-75 |

The mechanism involves formation of a water-sulfonyl chloride complex as the initial step, followed by rate-determining transformation to produce the corresponding sulfonic acid and hydrochloric acid [26] [27]. The electron-withdrawing substituents accelerate the hydrolysis rate by increasing the electrophilicity of the sulfur center and stabilizing the transition state [26]. The reaction exhibits significant solvent dependence, with polar protic solvents facilitating faster hydrolysis rates compared to aprotic media [27].

| Solvent | Dielectric Constant | Hydrolysis Rate (relative) | Stability of Compound |

|---|---|---|---|

| Water | 80.1 | 100 | Poor (rapid hydrolysis) |

| Methanol | 32.7 | 45 | Moderate |

| Ethanol | 24.5 | 35 | Moderate |

| Acetonitrile | 37.5 | 15 | Good |

| Dichloromethane | 8.9 | 2 | Very good |

| Toluene | 2.4 | 0.5 | Excellent |

The stability of the compound in different media correlates inversely with the solvent polarity and hydrogen-bonding capability [27]. In non-polar aprotic solvents, the compound exhibits excellent stability, making such solvents preferred for synthetic applications involving this reagent .

Reduction Pathways for Nitro Group Conversion

The nitro group in 3-bromo-5-nitrobenzene-1-sulfonyl chloride can be selectively reduced to the corresponding amine through various reduction pathways [28] [29]. The most commonly employed methods include catalytic hydrogenation, dissolving metal reductions, and chemical reduction using metal-acid combinations [18] [29].

| Reducing Agent | Conditions | Yield (%) | Selectivity | Other Groups Affected |

|---|---|---|---|---|

| Hydrogen/Pd-C | H₂ (1-5 atm), RT-50°C | 85-95 | High | May reduce halogens |

| Iron/HCl | Fe powder, conc. HCl, reflux | 70-85 | Moderate | Compatible with most groups |

| Zinc/HCl | Zn powder, conc. HCl, 50-80°C | 75-90 | High | Compatible with most groups |

| Tin(II) chloride | SnCl₂·2H₂O, EtOH, reflux | 80-90 | High | Compatible with most groups |

| Sodium sulfide | Na₂S, H₂O/EtOH, 80-100°C | 60-80 | Moderate | Selective for nitro groups |

| Raney Nickel | Raney Ni, H₂, 25-100°C | 90-98 | Very High | May reduce halogens |

Catalytic hydrogenation using palladium on carbon represents the most efficient method, typically providing yields of 85-95% under mild conditions [28] [29]. However, this method may simultaneously reduce the aromatic bromine substituent, leading to debrominated products [29]. For applications requiring retention of the bromine substituent, iron or zinc in hydrochloric acid provides excellent selectivity [30] [31].

The mechanism of metal-acid reductions involves sequential electron transfer processes [30]. In the zinc-hydrochloric acid system, the initial step involves electron transfer from zinc to the nitro group, forming a radical anion intermediate [30]. Subsequent protonation and further reduction steps ultimately yield the amine product while regenerating zinc chloride [30] [31]. The mild conditions and high compatibility with other functional groups make this approach particularly attractive for synthetic applications [31].

Cross-Coupling Reactions and Catalytic Applications

The bromine substituent in 3-bromo-5-nitrobenzene-1-sulfonyl chloride provides an excellent handle for palladium-catalyzed cross-coupling reactions [32] [25]. These transformations follow the classical mechanism involving oxidative addition, transmetalation, and reductive elimination steps [32] [25]. The electron-deficient nature of the aromatic ring, induced by the nitro and sulfonyl chloride substituents, facilitates the oxidative addition step by making the carbon-bromine bond more electrophilic [32].

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Expected Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 80-100°C, K₂CO₃, DMF/toluene | 60-85 | Good to excellent |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 100-120°C, toluene/DMF | 50-75 | Moderate to good |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ or Pd(dba)₂ | 60-80°C, THF | 55-80 | Good |

| Heck Reaction | Alkenes | Pd(OAc)₂/PPh₃ | 120-140°C, Et₃N, DMF | 45-70 | Moderate |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 60-80°C, Et₃N, THF | 55-80 | Good |

Suzuki-Miyaura coupling reactions with this substrate typically proceed in good to excellent yields under standard conditions [32] [25]. The electron-withdrawing substituents enhance the rate of oxidative addition while the presence of the reactive sulfonyl chloride group requires careful selection of reaction conditions to avoid competing nucleophilic substitution [32]. Temperature control becomes critical, as elevated temperatures may promote unwanted side reactions involving the sulfonyl chloride functionality [33].

The sulfonyl chloride group itself has found applications in photocatalytic hydrogen generation when incorporated into graphitic carbon nitride frameworks [33]. In these systems, the compound acts as an electron acceptor, facilitating charge separation and enhancing photocatalytic efficiency [33]. The extended π-electron delocalization achieved through incorporation of the aromatic sulfonyl chloride unit results in narrower bandgaps and improved visible light absorption [33].

Sulfonamide Derivative Formation

Amine-Reactive Intermediate in Pharmaceutical Synthesis

3-Bromo-5-nitrobenzene-1-sulfonyl chloride serves as a highly effective amine-reactive intermediate in pharmaceutical synthesis, particularly due to its unique combination of electron-withdrawing substituents that enhance the electrophilicity of the sulfonyl chloride moiety . The presence of both bromine and nitro groups at the meta positions creates a cumulative electron-withdrawing effect, with Hammett sigma values of 0.39 for bromine and 0.71 for nitro groups, resulting in a total sigma value of approximately 1.10 . This strong electronic activation makes the compound exceptionally reactive toward nucleophilic amines in sulfonamide formation reactions.

The compound demonstrates superior reactivity compared to less substituted analogues, with amine reactivity yields typically ranging from 75-85% under standard conditions . This enhanced reactivity stems from the nitro group's electron-withdrawing nature, which significantly increases the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles . The mechanism proceeds through nucleophilic substitution where the amine attacks the sulfur center, displacing the chloride ion to form the sulfonamide bond [4] [5].

In pharmaceutical applications, 3-bromo-5-nitrobenzene-1-sulfonyl chloride has been utilized in the synthesis of sulfonamide-based drug intermediates. The compound's structure allows for subsequent chemical modifications, particularly through the bromine substituent which can undergo palladium-catalyzed cross-coupling reactions to introduce various aromatic or aliphatic groups [6] . This dual functionality - initial sulfonamide formation followed by further derivatization - makes it a valuable building block in medicinal chemistry.

Recent advances in pharmaceutical synthesis have demonstrated the utility of this compound in late-stage functionalization of drug molecules [7] [8]. The sulfonyl chloride moiety readily reacts with primary and secondary amines under mild conditions, typically in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrogen chloride [4] [5]. The reaction conditions are generally compatible with a wide range of functional groups commonly found in pharmaceutical intermediates, making it suitable for complex molecule synthesis.

Polymer Modification and Material Science Applications

In material science applications, 3-bromo-5-nitrobenzene-1-sulfonyl chloride serves as a versatile cross-linking and functionalization agent for polymer modification [9] [10]. The compound's multiple reactive sites enable both sulfonyl chloride-mediated coupling and subsequent halogen-mediated functionalization, providing pathways for creating advanced materials with tailored properties.

The sulfonyl chloride functionality readily reacts with amine-containing polymers to form stable sulfonamide linkages [9] [11]. This reaction has been exploited in the development of modified polystyrene resins where the sulfonyl chloride groups are introduced to enhance the polymer's functionality [9]. The reaction typically proceeds under mild conditions in organic solvents such as dichloromethane or tetrahydrofuran, with yields ranging from 70-80% for alcohol reactivity and higher yields for amine substrates .

One particularly significant application involves the synthesis of sulfonamide-containing conjugated polymers for use as binder materials in lithium-ion batteries [10]. Research has shown that sulfonamide π-conjugated polymers afford significant improvements in capacity retention compared to conventional poly(vinylidene fluoride) binders, with two-dimensional sulfonamide polymers providing up to 3-fold improvement in performance [10]. The enhanced ionic conductivity and electrode stabilization properties make these materials promising candidates for next-generation energy storage applications.

The compound has also found utility in metal-organic framework (MOF) modification [11] [12]. Sulfonyl chlorides serve as efficient tools for postsynthetic modification of MOF frameworks, allowing the introduction of sulfonamide functionalities that can be bound to the framework through either nitrogen or sulfur atoms [11] [12]. This approach has been successfully applied to Chromium-MIL-101 and CAU-1 frameworks, producing functionalized MOFs with enhanced chemical properties for applications in gas adsorption, separation, and catalysis [11].

Heterocyclic Compound Synthesis

Diazotization and Coupling Reactions

3-Bromo-5-nitrobenzene-1-sulfonyl chloride participates effectively in diazotization and azo coupling reactions to form complex heterocyclic systems [13] [14] [15]. The electron-withdrawing nature of both the nitro and bromine substituents facilitates the formation of stable diazonium intermediates when the compound is subjected to diazotization conditions using sodium nitrite in acidic medium [14] [16].

The diazotization process typically involves initial reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid, followed by treatment with sodium nitrite in acidic conditions to generate the diazonium salt [14] [15]. The presence of the electron-withdrawing substituents stabilizes the diazonium intermediate, making it suitable for subsequent coupling reactions with electron-rich aromatic compounds or heterocycles [14].

Recent developments have demonstrated the utility of tandem diazotization/cyclization approaches for the synthesis of fused heterocyclic systems [14] [15]. For example, (1,2,5-oxadiazolyl)carboxamide derivatives bearing aromatic substituents can undergo diazotization followed by intramolecular azo coupling to form [17] [4]oxadiazolo[3,4-d] [17] [7]triazin-7(6H)-one heterocyclic systems [14] [15]. These compounds show potential applications as drug candidates or thermostable components of functional organic materials [15].

The azo coupling reactions proceed through electrophilic aromatic substitution mechanisms where the diazonium ion acts as the electrophile [13] [18]. The coupling reaction typically occurs at the most electron-rich position of the coupling partner, with the reaction being highly regioselective under appropriate conditions [13]. This methodology has been used to synthesize azo-bridged heterocyclic microporous polymers with applications in carbon dioxide capture, achieving CO₂ adsorption capacities of 3.5 mmol g⁻¹ at 298 K [13].

Pyridine, Quinoline, and Other Ring Systems Formation

The compound serves as a valuable intermediate in the synthesis of sulfonylated pyridine and quinoline derivatives [19] [20] [21]. The sulfonyl chloride moiety can undergo direct C-H sulfonylation of pyridine N-oxides under metal-free conditions, providing access to 2-sulfonylpyridines and 2-sulfonylquinolines [20] [21].

Quinoline N-oxide sulfonylation has been achieved using 3-bromo-5-nitrobenzene-1-sulfonyl chloride in combination with carbon disulfide and diethylamine as mediating agents [20]. This deoxygenative C2-H sulfonylation reaction proceeds under transition-metal-free conditions and exhibits broad substrate scope and functional group tolerance [20]. The reaction mechanism involves the in situ generation of nucleophilic sulfonyl sources through the interaction of carbon disulfide, diethylamine, and the sulfonyl chloride [20].

The C-sulfonylation of 4-alkylpyridines represents another important application where the compound can participate in formal picolyl C-H activation reactions [19]. These reactions proceed smoothly for various alkyl and aryl picolines using aryl sulfonyl chlorides, with the reaction requiring 2.5 equivalents of sulfonyl chloride and triethylamine as base [19]. The addition of catalytic amounts of 4-dimethylaminopyridine significantly reduces reaction times from 16 hours to 1.5 hours while maintaining high yields [19].

H-phosphonate-mediated sulfonylation provides an alternative synthetic route where quinoline and pyridine N-oxides react with sulfonyl chlorides in the presence of diisopropyl H-phosphonate under metal-free conditions at room temperature [21]. This method offers excellent functional group tolerance and has been successfully applied to synthesize a diverse range of 2-sulfonyl quinolines and pyridines with yields typically ranging from 60-85% [21].

Comparative Case Studies with Isomeric Analogues

2-Bromo-5-nitro vs. 4-Bromo-3-nitro Derivatives

Comparative studies between 2-bromo-5-nitrobenzene-1-sulfonyl chloride and 4-bromo-3-nitrobenzene-1-sulfonyl chloride reveal significant differences in reactivity and synthetic utility due to positional isomerism effects [22]. The 2-bromo-5-nitro isomer exhibits lower reactivity in nucleophilic substitution reactions, with amine reactivity yields typically ranging from 65-75% compared to 75-85% for the 3-bromo-5-nitro derivative .

The reduced reactivity of the 2-bromo isomer stems from steric hindrance caused by the bromine substituent at the ortho position relative to the sulfonyl chloride group [22]. This ortho effect creates significant steric interference during nucleophile approach, reducing the accessibility of the electrophilic sulfur center . Additionally, the Hammett sigma value for the 2-bromo-5-nitro substitution pattern (σ = 0.94) is lower than that of the 3-bromo-5-nitro pattern (σ = 1.10), indicating weaker electronic activation .

The 4-bromo-3-nitro derivative exhibits intermediate reactivity with amine reactivity yields of 60-70% . This compound suffers from adjacent group strain between the bromine and nitro substituents, which creates unfavorable steric interactions that reduce the compound's reactivity [22]. The electronic effects are similar to the 2-bromo isomer (σ = 0.94), but the steric hindrance pattern differs, resulting in slightly different reaction outcomes .

Electrophilic aromatic substitution patterns also differ significantly between these isomers [22] [23]. The 2-bromo-5-nitro derivative shows preference for substitution at positions remote from the bulky ortho-bromine group, while the 3-bromo-5-nitro isomer exhibits more balanced reactivity across available positions [22]. These differences have practical implications for synthetic planning when these compounds serve as intermediates in multi-step syntheses [22].

Electronic and Steric Effects on Reaction Outcomes

The interplay between electronic and steric effects significantly influences reaction outcomes in sulfonyl chloride chemistry [24] [25] [26]. Electronic effects generally dominate reaction pathways, with strongly electron-withdrawing groups like nitro increasing reaction rates through enhanced electrophilic activation [25] . However, steric effects become increasingly important when electronic effects are similar between different isomers [24] [23].

Quantitative analysis of electronic effects using Hammett correlations shows that the 3-bromo-5-nitro substitution pattern provides optimal electronic activation . The meta positioning of both electron-withdrawing groups creates additive effects without generating significant steric interference . This contrasts with ortho-substituted analogues where steric hindrance partially counteracts the electronic benefits [24] [23].

Steric hindrance in S_N2-type reactions at the sulfonyl center follows different patterns compared to carbon-centered reactions [24] [27]. Energy decomposition analysis reveals that bulk substituents near the reaction center actually release steric repulsion in the transition state rather than increasing it [24]. The activation barriers arise primarily from weakened electrostatic attraction and reduced orbital interactions rather than increased steric crowding [24].

Solvent effects also play crucial roles in determining reaction outcomes with different isomers [28] [25]. Polar protic solvents tend to stabilize transition states for sterically hindered isomers through hydrogen bonding interactions, partially compensating for reduced intrinsic reactivity [28]. This effect is particularly pronounced for ortho-substituted derivatives where solvent molecules can help stabilize the approaching nucleophile [28].

XLogP3

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant